molecular formula C15H21ClN8O B3954049 N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide

N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide

Cat. No. B3954049
M. Wt: 364.83 g/mol
InChI Key: XCKDACIIXDJMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in nociception and thermoregulation.

Mechanism of Action

N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel and preventing the binding of agonists such as capsaicin and heat. This results in a decrease in the activity of TRPV1 and a reduction in the influx of calcium ions into sensory neurons, which leads to a decrease in nociceptive signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of various inflammatory and neuropathic pain conditions. This compound has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of TRPV1.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide in lab experiments is its high potency and selectivity for TRPV1, which allows for precise targeting of the channel. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are a number of potential future directions for research on N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in clinical applications. Another area of interest is the development of new therapies for pain and inflammation based on the inhibition of TRPV1 activity. Additionally, further research is needed to fully understand the role of TRPV1 in cancer and to explore the potential of TRPV1 antagonists such as this compound as anti-cancer agents.

Scientific Research Applications

N-(1-butyl-1H-tetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in nociception and thermoregulation. This compound has been used to study the role of TRPV1 in various physiological and pathological processes, including pain, inflammation, and cancer.

properties

IUPAC Name

N-(1-butyltetrazol-5-yl)-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN8O/c1-2-3-6-24-14(19-20-21-24)18-15(25)23-9-7-22(8-10-23)13-5-4-12(16)11-17-13/h4-5,11H,2-3,6-10H2,1H3,(H,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKDACIIXDJMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=N1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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